CD20 (188-196)

HLA-A2.1 binding affinity peptide immunogenicity MHC class I epitope ranking

CD20 (188-196) (SLFLGILSV) is the sole CD20-derived peptide with quantitative evidence of high HLA-A2.1 binding (FI 2.73), extended peptide-MHC stability (dc50 6 h), and robust immunogenicity—generating effector-memory CTLs with >830 ng/mL IFN-γ secretion. It uniquely enables 35-fold CTL expansion in cGMP-compatible media and lytic activity against rituximab-resistant B-cell malignancies. Interchanging with weaker analogs (e.g., CD20(127-135), CD20(147-155)) results in failed T-cell priming. This is the gold-standard epitope for peptide-pulsed DC vaccines, TCR-engineered T-cell therapies, ELISPOT monitoring, and tetramer benchmarking. Procure the definitively characterized, patent-claimed peptide to de-risk your B-cell malignancy immunotherapy program.

Molecular Formula
Molecular Weight
Cat. No. B1574965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD20 (188-196)
SynonymsB-lymphocyte antigen CD20 (188-196); CD20 (188-196)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CD20 (188-196) Peptide SLFLGILSV: HLA-A2.1-Restricted Immunodominant Epitope for B-Cell Malignancy Research and T-Cell Therapy Procurement


CD20 (188-196), sequence SLFLGILSV, is a 9-mer peptide derived from the transmembrane domain (residues 188–196) of the human B-lymphocyte antigen CD20, a non-glycosylated phosphoprotein (33–37 kDa, 297 amino acids) expressed exclusively on the surface of B-cells [1]. This peptide was identified alongside CD19(150–158) as one of only two highly immunogenic HLA-A2.1-specific peptides from a panel of seven candidates screened for CTL induction against B-cell malignancies [1]. It is recognized as an MHC class I (HLA-A*02:01)-restricted epitope capable of generating peptide-specific cytotoxic T lymphocytes (CTLs) with effector memory phenotype (CD69+/CD45RO+), and is documented in peer-reviewed literature and patent filings as a core component of peptide-vaccine and TCR-engineered T-cell strategies targeting Burkitt's lymphoma, chronic B-cell leukemia, and multiple myeloma [1][2].

Why CD20 (188-196) Cannot Be Substituted by Other CD20-Derived Peptides: Evidence of Differential HLA-A2.1 Binding Affinity, Complex Stability, and Immunogenicity


The CD20 protein contains multiple potential HLA-A2.1-binding nonamer peptides spanning extracellular and transmembrane domains, including CD20(127–135) AISGMILSI, CD20(147–155) LKMESLNFI, CD20(151–159) SLNFIRAHT, and CD20(154–162) FIRAHTPYI. However, systematic side-by-side evaluation of seven CD19/CD20 peptides in a single study demonstrated that these analogs exhibit markedly inferior HLA-A2.1 binding affinity (fluorescence index 1.03–1.65 vs. 2.73 for CD20(188–196)), shorter peptide-MHC complex half-life (dc50 2–4 h vs. 6 h), and failed to meet the combined affinity–stability–immunogenicity threshold required for robust CTL induction [1]. Only CD20(188–196) and CD19(150–158) were classified as highly immunogenic and capable of generating peptide-specific CTLs with effector memory phenotype and tumor-lytic capacity [1]. Interchanging with a weaker-binding analog therefore risks failed T-cell priming, insufficient IFN-γ secretion, and absence of HLA-A2.1-restricted tumor killing—outcomes documented for the lower-ranked peptides in the same experimental system [1].

CD20 (188-196) Quantitative Differentiation Evidence: Head-to-Head Binding Affinity, Complex Stability, CTL Cytotoxicity, and TCR-Mediated Killing of CD20-Low Malignancies


HLA-A2.1 Binding Affinity: CD20(188–196) Outperforms All Other CD20 Peptides by ≥1.7-Fold in Fluorescence Index

In a direct head-to-head comparison of seven CD19 and CD20 peptides within a single study, CD20(188–196) (SLFLGILSV) achieved a fluorescence index (FI) of 2.73 ± 0.25, substantially exceeding all four other CD20-derived peptides tested: CD20(127–135) FI = 1.65 ± 0.38, CD20(147–155) FI = 1.53 ± 0.45, CD20(151–159) FI = 1.03 ± 0.09, and CD20(154–162) FI = 1.62 ± 0.39 [1]. The FI of CD20(188–196) approached that of the high-affinity influenza virus matrix protein control peptide (GILGFVFTL, FI = 3.03 ± 0.55) and was comparable to the co-identified immunodominant peptide CD19(150–158) (FI = 2.66 ± 0.36) [1]. The weakest CD20 peptide (151–159) exhibited a FI merely 38% of that of CD20(188–196), illustrating a >2.6-fold affinity deficit [1].

HLA-A2.1 binding affinity peptide immunogenicity MHC class I epitope ranking

Peptide-MHC Complex Stability: CD20(188–196) Exhibits a 1.5–3× Longer Half-Life (dc50) Than Any Other CD20 Peptide

Peptide-MHC complex stability, measured as the time required for 50% dissociation (dc50), is a critical determinant of immunogenicity. In the same head-to-head evaluation, CD20(188–196) demonstrated a dc50 of 6 hours, which was 3-fold longer than CD20(127–135) (dc50 = 2 h), 1.5-fold longer than CD20(147–155) (dc50 = 4 h), and 3-fold longer than both CD20(151–159) and CD20(154–162) (dc50 = 2 h each) [1]. The stability of CD20(188–196) matched that of CD19(150–158) (dc50 = 6 h), both of which were the only peptides classified as highly immunogenic and capable of generating tumor-lytic CTLs [1]. By contrast, the influenza control peptide exhibited a dc50 exceeding 18 hours [1].

MHC stability dc50 half-life T-cell activation threshold

Antigen-Specific CTL Cytotoxicity: CD20(188–196)-Specific CTLs Kill B-Cell Malignancy Lines While Sparing Irrelevant Peptide-Pulsed Targets

CD20(188–196)-specific CTLs generated from healthy donor PBMCs demonstrated HLA-A2.1-restricted, antigen-specific cytotoxicity against multiple B-cell malignancy lines. In chromium-release assays, CTLs lysed Burkitt's lymphoma (Raji) and chronic B-cell leukemia lines in a peptide-specific manner; no cytotoxic activity was detected against T2 cells pulsed with the irrelevant MAGE-3 peptide or against unpulsed T2 cells [1]. CD20(188–196)-specific CTLs achieved 25% specific lysis of HLA-A2.1+/CD20+ multiple myeloma (MM) cell lines at a 10:1 effector-to-target (E:T) ratio, while CD19(150–158)-specific CTLs from the same donors achieved 30% lysis against CD19+/HLA-A2.1+ MM lines under identical conditions [2]. The CTLs secreted >830 ng/mL IFN-γ (P < 0.05) upon restimulation with HLA-A2.1+/CD19+/CD20+ tumor cells and displayed an effector memory phenotype (CD69+/CD45RO+, CCR7–/CD45RA–) [1].

CTL cytotoxicity antigen specificity B-cell malignancy lysis

CTL Ex Vivo Expansion Capacity: 35-Fold Amplification with Retained Cytotoxic Activity (28–49%) Under Serum-Free cGMP-Compatible Conditions

CD20(188–196)-specific CTLs were successfully expanded 35-fold using cyclic guanosine 3′,5′-monophosphate culture conditions in serum-free AIM-V medium supplemented with human AB serum, recombinant human IL-2 (Proleukin), and CD3/CD28 Dynabeads [1]. Critically, the expanded CD20-CTLs retained potent cytotoxic activity, lysing 28–49% of Burkitt's lymphoma target cells in post-expansion chromium-release assays [1]. This expansion protocol was refined to be compatible with clinical-grade manufacturing requirements. The expansion capacity contrasts with findings from Grube et al. (2004), who reported that CD19(74–82)-specific CTLs from CLL patients were of low avidity and required high peptide doses for activation, highlighting the relative functional superiority of CD20(188–196)-primed CTLs [2].

CTL expansion cell manufacturing adoptive immunotherapy

Unique Functional Application: TCR-Engineered T Cells Targeting CD20(188–196)/HLA-A2 Lyse CD20-Low Malignancies Insusceptible to Anti-CD20 Monoclonal Antibodies

CD20(188–196) enables a therapeutic modality inaccessible to full-length CD20-targeting monoclonal antibodies (mAbs) such as rituximab: TCR-based recognition of the processed SLFLGILSV peptide presented on HLA-A*02:01 independently of extracellular CD20 protein levels. Jahn et al. (2016) isolated high-avidity CD8+ T-cell clones from HLA-A*02:01-negative donors using CD20(188–196)/HLA-A2 peptide-MHC tetramers [1]. The clone with highest avidity efficiently lysed primary HLA-A2+ B-cell leukemia and lymphoma, including malignant cell lines with insufficient extracellular CD20 to be targeted by anti-CD20 mAbs [1]. Transfer of this TCR conferred potent CD20-specific cytotoxicity onto recipient T cells, leading to lysis of CD20-low malignant cell lines—a population responsible for clinical relapse following anti-CD20 mAb therapy [1]. In an independent study, Mensali et al. (2016) demonstrated that T cells redirected with CD20p/HLA-A2-specific TCRs (A23 and A94) recognized patient-derived follicular lymphoma and CLL cells with potency comparable to CD19 CAR-T cells, yet without reactivity against HLA-A2+/CD20− or HLA-A2−/CD20+ cells, confirming exquisite specificity [2].

TCR gene therapy CD20-low malignancy rituximab resistance

Validated Application Scenarios for CD20 (188-196) in Immuno-Oncology R&D and Translational Procurement


HLA-A2.1-Restricted Peptide Vaccine Development Against B-Cell Lymphoma and Leukemia

CD20(188–196) is the only CD20-derived peptide with published evidence of combined high HLA-A2.1 binding affinity (FI 2.73 ± 0.25), extended complex stability (dc50 6 h), and capacity to generate tumor-lytic CTLs with >830 ng/mL IFN-γ secretion [1]. This makes it the preferred antigenic component for peptide-pulsed dendritic cell vaccines or direct peptide/adjuvant vaccines targeting HLA-A2+ patients with CD20+ B-cell malignancies. The peptide is explicitly claimed in US Patent US20110165185A1 for use in cancer vaccine pharmaceutical compositions [2].

Ex Vivo Expansion of Tumor-Reactive CTLs for Adoptive Cell Transfer Under cGMP Conditions

CD20(188–196) enables 35-fold CTL expansion in serum-free, cGMP-compatible medium with retained 28–49% cytotoxicity against Burkitt's lymphoma [1]. This validated expansion protocol provides a directly translatable manufacturing workflow for academic medical centers and biotech companies developing patient-specific CD20-targeted adoptive T-cell therapies.

TCR Discovery and High-Avidity TCR Isolation for Gene-Engineered T-Cell Therapy of CD20-Low, Rituximab-Refractory B-Cell Malignancies

CD20(188–196)/HLA-A2 tetramers have been successfully used to isolate high-avidity CD8+ T-cell clones from HLA-A2-negative donors, yielding TCRs (A23, A94, and clone from Jahn et al.) that lyse CD20-low tumor cells wholly insusceptible to anti-CD20 mAbs [1][2]. This peptide is therefore the essential reagent for any TCR gene therapy program aiming to address rituximab-resistant disease or achieve B-cell-selective killing without sustained normal B-cell aplasia.

Immunogenicity Benchmarking and MHC Class I Epitope Validation for CD20-Targeted Immunotherapies

As the best-characterized and quantitatively strongest-binding CD20 peptide across all published evaluations [1], CD20(188–196) serves as the gold-standard positive control and benchmarking reagent for ELISPOT-based IFN-γ monitoring, peptide-MHC tetramer staining, and comparative immunogenicity studies of novel CD20- or CD19-derived epitopes in HLA-A2+ donor cohorts.

Quote Request

Request a Quote for CD20 (188-196)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.